(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines an isoindolinone core with a pyrrolidine moiety, which may contribute to its biological activity. Isoindolinones are known for their diverse pharmacological properties, making this particular derivative of interest for further research.
The compound is classified under isoindolinones, which are bicyclic compounds characterized by a fused isoquinoline and indole structure. It has been synthesized through various methods, including multicomponent reactions, which facilitate the creation of complex organic molecules efficiently. The compound's specific stereochemistry (R configuration) may influence its interaction with biological targets, thus impacting its efficacy in potential applications.
The synthesis of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one can be achieved through several synthetic routes. One notable method involves a three-component reaction, where 2-formylbenzoic acid, primary amines, and secondary phosphine oxides react under mild conditions to yield isoindolinone derivatives. This method is advantageous due to its simplicity and high yield potential, as it does not require complex reagents or catalysts .
Another approach utilizes the Ugi reaction, which allows for the formation of the compound through a one-pot process involving amines, isocyanides, and carbonyl compounds. This method emphasizes atom economy and can produce various derivatives efficiently .
The molecular formula of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is C₁₂H₁₄N₂O. Its structure features an isoindolinone backbone with a pyrrolidine ring at the second position. The presence of functional groups such as carbonyl and nitrogen atoms contributes to its chemical reactivity and biological activity.
The compound's stereochemistry is crucial; the (R) configuration may enhance binding affinity to specific receptors compared to its (S) counterpart. The molecular weight is approximately 202.26 g/mol, which is typical for small organic compounds used in medicinal chemistry.
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for exploring structure-activity relationships and optimizing the compound for specific applications.
The mechanism of action of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is not fully elucidated but is believed to involve interactions with neurotransmitter systems. Preliminary studies suggest that it may exhibit activity at dopamine D2 receptors and serotonin 5-HT receptors, which are critical in regulating mood and behavior . These interactions could potentially position the compound as a candidate for treating psychiatric disorders.
Further investigations are required to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one exhibits several notable physical properties:
Chemical properties include reactivity towards nucleophiles due to the presence of the carbonyl group, making it suitable for further derivatization.
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one has potential applications in various scientific fields:
Research into this compound continues to expand, highlighting its significance in advancing therapeutic strategies within medicinal chemistry. Further studies will likely explore its full potential across these applications.
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one represents a structurally advanced hybrid scaffold integrating the isoindolin-1-one pharmacophore—a benzannulated lactam—with the pyrrolidine heterocycle, a saturated five-membered nitrogen ring. This compound (molecular weight: 202.25 g/mol) is commercially cataloged for research applications, reflecting pharmaceutical interest in its stereochemically defined architecture [1]. The (R)-enantiomer specifically has emerged as a candidate for targeted drug design due to its three-dimensional complexity, which enables sophisticated interactions with biological targets. This section delineates the structural attributes, stereochemical implications, and historical context underpinning its relevance in contemporary medicinal chemistry.
The hybrid architecture of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one merges two privileged medicinal chemistry motifs:
The linkage point at the pyrrolidine C3 position creates a chiral center, while the fused isoindolinone restricts rotational freedom, pre-organizing the molecule for target engagement. Such hybrids demonstrate enhanced target selectivity and metabolic stability relative to simpler scaffolds. For example, 3-pyridyl-substituted isoindolin-1-ones exhibit picomolar inhibition of aldosterone synthase (CYP11B2) while maintaining >100-fold selectivity against cortisol synthase (CYP11B1)—a key advantage for cardiovascular therapeutics [2]. Modifications to the hybrid scaffold further tune pharmacodynamic and pharmacokinetic profiles, as summarized below:
Table 1: Structural Modifications and Biological Implications of Isoindolinone Hybrids
Modification Site | Structural Change | Biological Effect |
---|---|---|
Isoindolinone C4/C7 | Electron-withdrawing groups | Enhanced tubulin polymerization inhibition (anticancer activity) [2] |
Pyrrolidine N1 | Acylation/alkylation | Improved blood-brain barrier penetration (neurotherapeutic applications) [9] |
Pyrrolidine C3 | (R) vs. (S) configuration | Differential target affinity (e.g., receptor enantioselectivity) [9] |
Isoindolinone carbonyl | Phosphine oxide replacement | Antibacterial activity against Gram-positive pathogens [7] |
Recent synthetic methodologies, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC), enable efficient decoration of this scaffold with triazoles or other heterocycles, expanding its applicability in multitarget drug design [5].
Chirality at the pyrrolidine C3 position critically dictates the biological profile of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one. The (R)-enantiomer exhibits distinct advantages over its (S)-counterpart and racemic mixtures:
Conformational Effects:The pyrrolidine ring adopts an envelope conformation where the (R)-substituent occupies a pseudo-axial or pseudo-equatorial position. This dynamic conformational exchange ("pseudorotation") allows the (R)-enantiomer to adapt to binding sites with geometric complementarity, while the (S)-enantiomer may incur steric clashes. Nuclear Overhauser effect (NOE) spectroscopy studies confirm that the (R)-configured C3 substituent preferentially orientates toward the isoindolinone plane, stabilizing bioactive conformations via intramolecular hydrogen bonding [3] [9].
Isoindolinone derivatives have evolved from natural product analogs to synthetically tunable drug scaffolds over three distinct phases:
Early Exploration (Pre-2000):Isoindolinones were initially studied as simplified analogs of pyrrolo[3,4-b]pyridin-5-ones and isoindoline alkaloids. Early syntheses relied on multistep linear routes with poor chirality control, limiting structural diversification. Primary focus centered on in vitro cytotoxicity screening [5] [7].
Methodology Renaissance (2000–2020):Advances in multicomponent reactions revolutionized access to isoindolinone cores:
Table 2: Key Milestones in Isoindolinone-Based Drug Discovery
Year | Development | Impact |
---|---|---|
2001 | Zhu’s Ugi-3CR/aza-Diels-Alder protocol | First efficient route to fused isoindolinones [5] |
2015 | Scalable synthesis of P-stereogenic derivatives | Enabled phosphinoyl isoindolinones as antibacterial leads [7] |
2020 | 3-Pyridyl isoindolinones as CYP11B2 inhibitors | Validated isoindolinone-pyrrolidine hybrids for cardiovascular disease [2] |
2023 | Commercial (R)-pyrrolidin-3-yl building blocks | Accelerated chiral isoindolinone drug discovery [1] [9] |
Current research focuses on leveraging these historical advances to design (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one derivatives with optimized polypharmacology for neurodegenerative, oncological, and metabolic disorders [5] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8